![molecular formula C18H27N5 B11182010 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine](/img/structure/B11182010.png)
1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine
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Overview
Description
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a tert-butyl-tetrazole and a methylphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. The resulting tetrazole is then coupled with a piperidine derivative through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-TERT-BUTYL-1H-1,2,3-TRIAZOL-4-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE
- 1-[(1-TERT-BUTYL-1H-1,2,3-TRIAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE
- 1-[(1-TERT-BUTYL-1H-1,2,4-TRIAZOL-3-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE
Uniqueness
What sets 1-[(1-TERT-BUTYL-1H-1,2,3,4-TETRAZOL-5-YL)(4-METHYLPHENYL)METHYL]PIPERIDINE apart from similar compounds is its tetrazole ring, which provides unique electronic and steric properties. This makes it particularly useful in applications requiring specific binding affinities and reactivity .
Properties
Molecular Formula |
C18H27N5 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-(4-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C18H27N5/c1-14-8-10-15(11-9-14)16(22-12-6-5-7-13-22)17-19-20-21-23(17)18(2,3)4/h8-11,16H,5-7,12-13H2,1-4H3 |
InChI Key |
OGYRWWIGOBAZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NN=NN2C(C)(C)C)N3CCCCC3 |
Origin of Product |
United States |
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